molecular formula C27H25BrN2O B11584323 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol

4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol

Cat. No.: B11584323
M. Wt: 473.4 g/mol
InChI Key: RBDAZUGZBPWGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol is a complex organic compound that features a bromophenol core substituted with two indole groups. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-bromophenol involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The bromophenol core may also contribute to its biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H25BrN2O

Molecular Weight

473.4 g/mol

IUPAC Name

4-[bis(1,2-dimethylindol-3-yl)methyl]-2-bromophenol

InChI

InChI=1S/C27H25BrN2O/c1-16-25(19-9-5-7-11-22(19)29(16)3)27(18-13-14-24(31)21(28)15-18)26-17(2)30(4)23-12-8-6-10-20(23)26/h5-15,27,31H,1-4H3

InChI Key

RBDAZUGZBPWGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C=C3)O)Br)C4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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